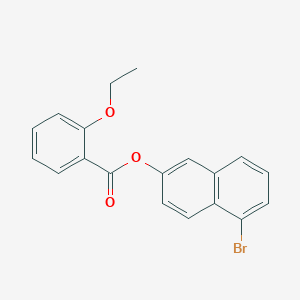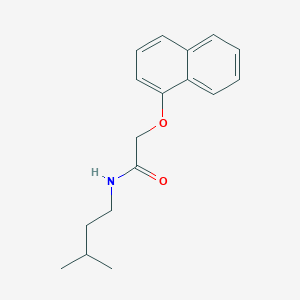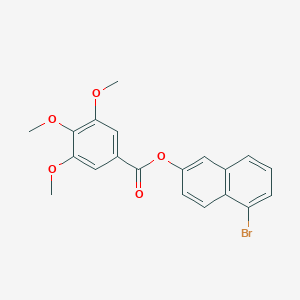
5-Bromo-2-naphthyl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-naphthyl 3,4,5-trimethoxybenzoate is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound belongs to the class of esters and is synthesized by the reaction of 5-bromo-2-naphthol and 3,4,5-trimethoxybenzoyl chloride.
Mechanism of Action
The mechanism of action of 5-Bromo-2-naphthyl 3,4,5-trimethoxybenzoate is not fully understood. However, it has been proposed that the compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
5-Bromo-2-naphthyl 3,4,5-trimethoxybenzoate has been shown to have several biochemical and physiological effects. It inhibits cell proliferation and induces apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells. In addition, it has been found to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Bromo-2-naphthyl 3,4,5-trimethoxybenzoate in lab experiments is its potent anticancer activity. It can be used as a lead compound for the development of new anticancer agents. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize its activity and selectivity.
Future Directions
There are several future directions for the research on 5-Bromo-2-naphthyl 3,4,5-trimethoxybenzoate. One direction is to elucidate the mechanism of action and optimize its activity and selectivity. Another direction is to develop new derivatives and analogs with improved anticancer activity and selectivity. In addition, the compound can be tested in animal models to evaluate its efficacy and toxicity. Furthermore, its potential applications in other fields, such as neurology and immunology, can be explored.
Synthesis Methods
The synthesis of 5-Bromo-2-naphthyl 3,4,5-trimethoxybenzoate involves the reaction of 5-bromo-2-naphthol and 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is obtained as a white crystalline solid and can be purified by recrystallization.
Scientific Research Applications
5-Bromo-2-naphthyl 3,4,5-trimethoxybenzoate has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, lung, and prostate cancer cells. It also shows promising activity against multidrug-resistant cancer cells. This compound has been identified as a potential lead compound for the development of new anticancer agents.
properties
Molecular Formula |
C20H17BrO5 |
|---|---|
Molecular Weight |
417.2 g/mol |
IUPAC Name |
(5-bromonaphthalen-2-yl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C20H17BrO5/c1-23-17-10-13(11-18(24-2)19(17)25-3)20(22)26-14-7-8-15-12(9-14)5-4-6-16(15)21/h4-11H,1-3H3 |
InChI Key |
OGLSLUYPTCACQS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



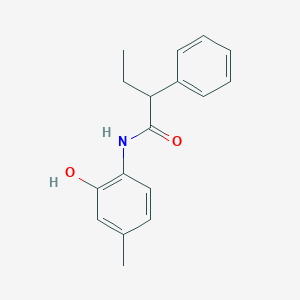

![N-{2-methyl-5-[(2-phenylbutanoyl)amino]phenyl}-2-phenylbutanamide](/img/structure/B290499.png)
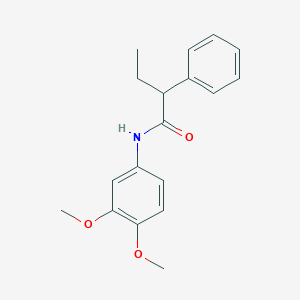

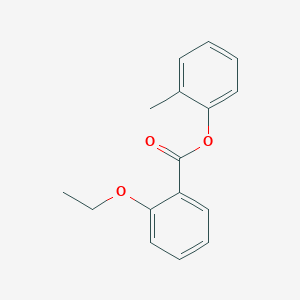
![3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate](/img/structure/B290505.png)
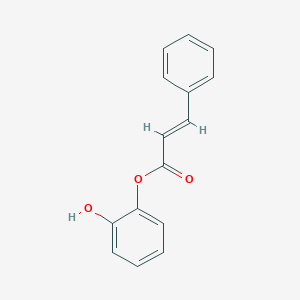
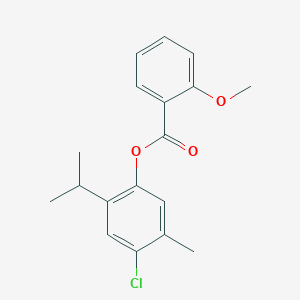
![Ethyl 2-{[(1-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290511.png)
![Ethyl 3-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290514.png)

